molecular formula C9H14O3 B13298205 Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate

Cat. No.: B13298205
M. Wt: 170.21 g/mol
InChI Key: ZSTLBXIEPVUWGR-SREVYHEPSA-N
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Description

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate is an organic compound with the molecular formula C9H14O3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate typically involves the Horner–Wadsworth–Emmons reaction. This reaction uses oxetan-3-one as a starting material, which is reacted with methyl-2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets depend on the type of reaction it undergoes.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (2Z)-2-(2,2-dimethyloxolan-3-ylidene)acetate

InChI

InChI=1S/C9H14O3/c1-9(2)7(4-5-12-9)6-8(10)11-3/h6H,4-5H2,1-3H3/b7-6-

InChI Key

ZSTLBXIEPVUWGR-SREVYHEPSA-N

Isomeric SMILES

CC1(/C(=C\C(=O)OC)/CCO1)C

Canonical SMILES

CC1(C(=CC(=O)OC)CCO1)C

Origin of Product

United States

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